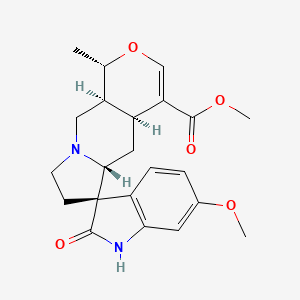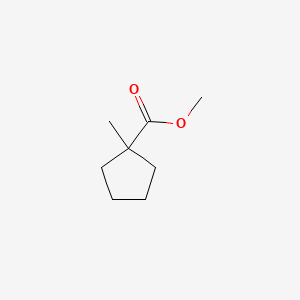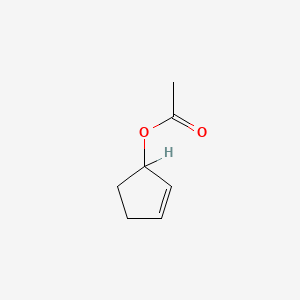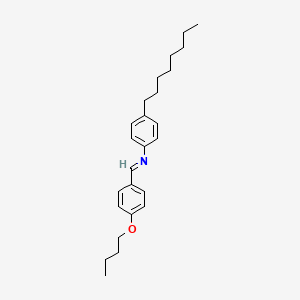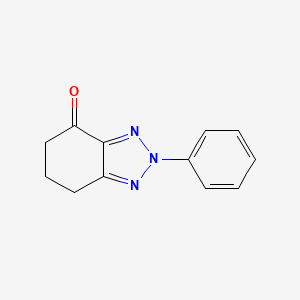
4-Pentenoic anhydride
Descripción general
Descripción
4-Pentenoic anhydride (4-PA) is a versatile organic compound that has been used in a variety of scientific applications. It is a cyclic anhydride that is formed when 4-pentenoic acid (4-PA) reacts with an acid or base. 4-PA has a wide range of uses in scientific research, including the synthesis of organic compounds, the production of polymers and the study of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Polymer Synthesis
4-Pentenoic anhydride: is utilized as a monomer in the synthesis of cross-linked polyanhydrides . These polymers are known for their biodegradability and are used in controlled drug delivery systems due to their ability to degrade into non-toxic by-products.
Glucose Functionalization
This compound plays a crucial role in the preparation of glucose functionalized (co)polymers . Such functionalized polymers have applications in biomedicine, particularly in targeted drug delivery and as components of biosensors.
Vinyl & Acetylene Pendant Polymers
Researchers use 4-Pentenoic anhydride to generate polymers with pendant vinyl or acetylene groups . These functional groups allow for further chemical modifications, making the polymers versatile for various industrial applications.
Antibacterial & Antifungal Applications
Due to its significant biological activities, 4-Pentenoic anhydride exhibits antibacterial and antifungal properties. It can be used in the development of new antimicrobial agents for pharmaceutical and agricultural industries.
Pesticide Development
The compound’s biological properties also make it a candidate for pesticide development. Its efficacy against certain pests could lead to safer and more environmentally friendly pest control options.
Drug Synthesis Intermediate
In the pharmaceutical industry, 4-Pentenoic anhydride serves as an intermediate in the synthesis of various drugs . Its reactive nature allows it to be incorporated into complex drug molecules, enhancing their properties or aiding in the creation of prodrugs.
Experimental Procedures
Scientific research labs utilize 4-Pentenoic anhydride in experimental procedures due to its unique physical and chemical properties . It’s involved in the development of new synthetic methodologies and materials research.
Resin & Polymer Production
The chemical industry employs 4-Pentenoic anhydride in the production of resins and polymers . Its reactivity is exploited to create materials with specific characteristics required for coatings, adhesives, and other applications.
Mecanismo De Acción
Target of Action
It is known to be used in the preparation of glucose functionalized (co)polymers . Therefore, it can be inferred that its targets could be related to the biochemical pathways involving glucose and its polymers.
Mode of Action
It is used as a monomer in the preparation of cross-linked polyanhydrides . This suggests that it may interact with its targets through the formation of covalent bonds, leading to the creation of cross-linked structures.
Pharmacokinetics
Given its use in the preparation of polymers , it can be inferred that its bioavailability may be influenced by factors such as its chemical structure, the presence of functional groups, and the nature of the polymer matrix.
Result of Action
It is known to be used in the preparation of polymers with pendant vinyl or acetylene . This suggests that it may induce changes in the molecular structure of its targets, potentially altering their physical and chemical properties.
Propiedades
IUPAC Name |
pent-4-enoyl pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDHQDYBHYNBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)OC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369912 | |
| Record name | 4-Pentenoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenoic anhydride | |
CAS RN |
63521-92-6 | |
| Record name | 4-Pentenoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63521-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




